molecular formula C19H16N2O5 B15281756 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B15281756
M. Wt: 352.3 g/mol
InChI Key: BAAWBBCRNMRXHA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyran ring fused with a pyridine moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl alcohol and a suitable leaving group for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyran or pyridine derivatives.

Scientific Research Applications

5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-N-(2-methoxy-3-pyridinyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a pyran ring, benzyloxy group, and pyridine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C19H16N2O5/c1-24-19-14(8-5-9-20-19)21-18(23)16-10-15(22)17(12-26-16)25-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,21,23)

InChI Key

BAAWBBCRNMRXHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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